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molecular formula C14H20N2O2 B3160988 Ethyl (4-Piperazin-1-ylphenyl)acetate CAS No. 86621-98-9

Ethyl (4-Piperazin-1-ylphenyl)acetate

Cat. No. B3160988
M. Wt: 248.32 g/mol
InChI Key: GJEGLLLELOJLLI-UHFFFAOYSA-N
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Patent
US04616086

Procedure details

In analogous manner, with the use of n-butyl 4-aminophenylacetate, there is prepared n-butyl 4-(piperazin-1-yl)-phenylacetate; yield 52% of theory of sulphate; m.p. 197°-199° C.
Name
n-butyl 4-aminophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butyl 4-(piperazin-1-yl)-phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(CC(OCCCC)=O)=CC=1.[N:16]1([C:22]2[CH:27]=[CH:26][C:25]([CH2:28][C:29]([O:31][CH2:32][CH2:33]CC)=[O:30])=[CH:24][CH:23]=2)[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.S([O-])([O-])(=O)=O>>[N:16]1([C:22]2[CH:23]=[CH:24][C:25]([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:26][CH:27]=2)[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]1

Inputs

Step One
Name
n-butyl 4-aminophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)OCCCC
Name
n-butyl 4-(piperazin-1-yl)-phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C=C1)CC(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=CC=C(C=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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